Z-LVG-CHN2

Description

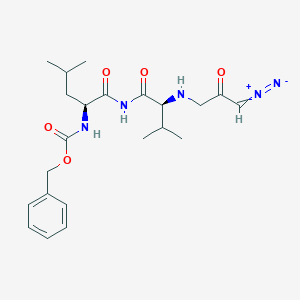

Structure

2D Structure

3D Structure

Properties

CAS No. |

119670-30-3 |

|---|---|

Molecular Formula |

C22H31N5O5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |

InChI Key |

ZLDBPOCJCXPVND-OALUTQOASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Synonyms |

N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Z-LVG-CHN2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for the compound Z-LVG-CHN2, a notable inhibitor of viral entry. The information presented herein is intended for a technical audience and details the molecular interactions, relevant signaling pathways, and the experimental validation of its antiviral properties.

Core Mechanism of Action: Inhibition of Cathepsin L

This compound exerts its antiviral effect by targeting and inhibiting cathepsin L, a crucial host cell protease.[1] This mechanism is particularly effective against viruses that rely on the endosomal pathway for entry into host cells.

Following attachment to the host cell receptor, many viruses, including several coronaviruses, are internalized into endosomes. The acidic environment of the endosome triggers the activation of cathepsin L. This activated protease then cleaves the viral spike protein, a critical step for inducing conformational changes that lead to the fusion of the viral and endosomal membranes. This fusion event is essential for the release of the viral genome into the cytoplasm, allowing for subsequent replication.

This compound acts as a potent and specific inhibitor of cathepsin L, thereby preventing the proteolytic cleavage of the viral spike protein.[1] By blocking this essential step, this compound effectively traps the virus within the endosome, preventing the release of its genetic material and halting the infection at an early stage. This targeted action makes this compound a promising candidate for antiviral therapy.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated across various cell lines and coronaviruses. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity (EC50) of this compound against Coronaviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.19 | [2] |

| SARS-CoV-2 | 293T-ACE2 | 0.0011 | [2] |

| SARS-CoV-2 | Huh-7-ACE2 | 0.0069 | [2] |

| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 | |

| SARS-CoV-2 | A549-hACE2 | 0.046 | |

| SARS-CoV-2 | HeLa-hACE2 | 0.006 | |

| SARS-CoV-1 | A549-hACE2 | 0.050 | |

| HCoV-229E | HeLa-hACE2 | 0.069 |

Table 2: Cytotoxicity (CC50) of this compound

| Cell Line | CC50 (µM) | Reference |

| VeroE6-eGFP | >20 | |

| A549-hACE2 | >25 | |

| Caco-2 | >50 |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

1. Cathepsin L Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of cathepsin L.

-

Principle: The assay utilizes a fluorogenic substrate for cathepsin L, such as Z-Phe-Arg-AMC. In the presence of active cathepsin L, the substrate is cleaved, releasing a fluorescent product (AMC) that can be quantified. The inhibitory potential of this compound is determined by measuring the reduction in fluorescence in its presence.

-

Protocol:

-

Recombinant human cathepsin L is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA).

-

The enzymatic reaction is initiated by adding the fluorogenic substrate Z-Phe-Arg-AMC.

-

The reaction is incubated at 37°C for a defined period.

-

The fluorescence is measured using a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-505 nm.

-

The concentration of this compound that inhibits 50% of the cathepsin L activity (IC50) is calculated from the dose-response curve.

-

2. Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is targeted by the antiviral compound.

-

Principle: By adding the inhibitor at different time points relative to viral infection, it is possible to determine whether the compound acts on an early (e.g., entry) or late (e.g., replication, egress) stage.

-

Protocol:

-

Host cells are seeded in a multi-well plate and infected with the virus.

-

This compound is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

As a control, a known inhibitor of a specific viral life cycle stage (e.g., a polymerase inhibitor) is run in parallel.

-

After a single replication cycle (typically 24-48 hours), the viral yield is quantified using methods such as RT-qPCR or a plaque assay.

-

A significant reduction in viral yield only when the compound is added at early time points indicates that it targets the entry stage.

-

3. Pseudotyped Virus Neutralization Assay

This assay assesses the ability of an inhibitor to block viral entry mediated by the viral spike protein in a safe, non-replicative system.

-

Principle: Pseudoviruses are engineered viral particles that contain a reporter gene (e.g., luciferase) and are enveloped by the spike protein of the virus of interest. Inhibition of entry is measured by a decrease in the reporter gene expression.

-

Protocol:

-

Pseudoviruses expressing the spike protein of the target coronavirus are generated.

-

The pseudoviruses are pre-incubated with serial dilutions of this compound.

-

The mixture is then added to host cells expressing the appropriate viral receptor (e.g., ACE2).

-

After incubation (typically 48-72 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

The concentration of this compound that reduces the reporter signal by 50% (IC50) is determined.

-

4. Viral RNA Yield Assay (RT-qPCR)

This assay quantifies the amount of viral RNA produced in the presence of the inhibitor, providing a measure of its overall antiviral efficacy.

-

Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to amplify and quantify viral RNA from the supernatant or lysates of infected cells.

-

Protocol:

-

Host cells are infected with the virus and treated with different concentrations of this compound.

-

At a specific time point post-infection, total RNA is extracted from the cell culture supernatant or cell lysate.

-

The extracted RNA is reverse-transcribed into cDNA.

-

The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene.

-

The amount of viral RNA is quantified, and the EC50 value is calculated based on the reduction in viral RNA levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and the workflows of the key experiments used to characterize its mechanism of action.

Caption: Mechanism of this compound action on the viral entry pathway.

Caption: Workflow for the Cathepsin L enzymatic inhibition assay.

Caption: Workflow for the Time-of-Addition assay.

Caption: Workflow for the Pseudotyped Virus Neutralization assay.

References

- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reviews on Biological Activity, Clinical Trial and Synthesis Progress of Small Molecules for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-LVG-CHN2: A Cysteine Protease Inhibitor with Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide derivative that functions as a broad-spectrum inhibitor of cysteine proteases. Its primary mechanism of antiviral action, particularly against SARS-CoV-2, is the inhibition of host cell endosomal cysteine proteases, with a notable activity against Cathepsin L. This inhibition effectively blocks the proteolytic processing of the viral spike protein, a critical step for viral entry into the host cell. This document provides a comprehensive overview of the known targets of this compound, its quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Core Target and Mechanism of Action

This compound is a member of the diazomethylketone class of irreversible cysteine protease inhibitors. The diazomethylketone "warhead" covalently modifies the active site cysteine residue of the target protease, leading to its irreversible inactivation. While initially investigated in the context of various cysteine proteases, its relevance in virology has been highlighted by its activity against coronaviruses.

Contrary to initial hypotheses that it might target the viral main protease (3CLpro) of SARS-CoV-2, studies have shown that the antiviral efficacy of this compound is primarily due to the inhibition of host cell proteases. Specifically, it targets cathepsins, a family of proteases found in endosomes. For many viruses, including SARS-CoV-2, entry into the host cell occurs via the endocytic pathway. Within the endosome, the viral spike protein requires cleavage by host proteases, such as Cathepsin L, to facilitate fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm. By inhibiting Cathepsin L and related proteases, this compound prevents this crucial step in the viral life cycle.[1][2]

The inhibitory activity of this compound extends to other viruses that rely on host cysteine proteases for their replication, such as Herpes Simplex Virus (HSV).[3][4]

Quantitative Data

The antiviral activity of this compound has been quantified in various cell-based assays. The following tables summarize the available data on its efficacy against different viruses.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay Format | Endpoint | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | CPE Reduction | Cell Viability | 0.19 | >10 | >52 | [5] |

| SARS-CoV-2 | VeroE6-eGFP | CPE Reduction | GFP Signal | 1.33 | >20 | >15 | |

| SARS-CoV-1 | A549-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.050 | >25 | >500 | |

| HCoV-229E | A549-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.069 | >25 | >362 | |

| SARS-CoV-2 | HeLa-hACE2 | Intracellular Staining | Spike Protein/dsRNA | 0.006 | >25 | >4167 | |

| SARS-CoV-2 | Caco-2 | Visual CPE Scoring | Cytopathic Effect | >50 | >50 | - |

Note: The lack of activity in Caco-2 cells is attributed to the fact that these cells primarily utilize the TMPRSS2-mediated entry pathway for SARS-CoV-2, which is independent of cathepsins.

Table 2: Antiviral Activity of this compound against Other Viruses

| Virus | Effect | Reference |

| Herpes Simplex Virus (HSV) | Inhibition of replication | |

| Poliovirus | No significant effect on replication |

Experimental Protocols

SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay

This protocol is a generalized procedure based on commonly used methods for assessing antiviral efficacy.

Objective: To determine the concentration at which this compound inhibits SARS-CoV-2-induced cell death.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 viral stock

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM with 2% FBS). The final concentrations should typically range from 0.01 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Infection and Treatment: Remove the growth medium from the cells. Add 50 µL of the prepared compound dilutions to the respective wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in assay medium at a Multiplicity of Infection (MOI) of 0.01.

-

Controls: Include wells with cells only (mock-infected), cells with virus and vehicle control, and cells with vehicle control only (for cytotoxicity assessment).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Viability Measurement: After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and then measuring the luminescent signal.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the mock-infected and virus-infected controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. Cytotoxicity (CC50) is determined similarly using the uninfected, compound-treated cells.

Cathepsin L Activity Assay

This is a representative protocol for measuring the inhibitory activity of this compound against Cathepsin L.

Objective: To determine the IC50 of this compound for Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

This compound stock solution (in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the diluted this compound solutions. Then, add a solution of recombinant human Cathepsin L to each well. Incubate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the Cathepsin L substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader. The increase in fluorescence corresponds to the cleavage of the substrate by the enzyme.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. The percentage of inhibition is calculated relative to the vehicle control (enzyme with DMSO). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: SARS-CoV-2 entry via the endosomal pathway and inhibition by this compound.

Experimental Workflows

Caption: Workflow for a cell-based antiviral cytopathic effect (CPE) assay.

Caption: Workflow for an in vitro Cathepsin L enzymatic inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

Z-LVG-CHN2: A Technical Guide to its Cysteine Protease Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. Structurally, it is a tripeptide derivative designed to mimic a substrate-binding region of human cysteine proteases. Its primary mechanism of action involves the covalent modification of the active site cysteine residue, leading to the inactivation of the target protease. This inhibitor has garnered significant interest for its antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Its efficacy is primarily attributed to the inhibition of host-cell cathepsin L, a key enzyme in the endosomal entry pathway of these viruses.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of cysteine proteases.[1] Its tripeptide structure facilitates recognition and binding to the active site of target proteases. The diazomethylketone (CHN2) warhead then covalently modifies the catalytic cysteine residue, leading to the irreversible inactivation of the enzyme.

A significant body of research has focused on the antiviral activity of this compound, which has been shown to be effective against a range of coronaviruses, including SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E.[2] This antiviral effect is not due to the direct inhibition of viral proteases but rather the targeting of a host-cell factor, specifically cathepsin L.[2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the proteolytic processing of the viral spike (S) protein, a necessary step for viral entry into the host cell via the endosomal pathway.[2] By inhibiting cathepsin L, this compound prevents the conformational changes in the spike protein required for fusion of the viral and endosomal membranes, thereby blocking viral entry and subsequent replication.[2]

The activity of this compound is notably cell-specific. It demonstrates potent antiviral effects in cell lines that rely on the endosomal entry pathway, such as VeroE6, A549-hACE2, and HeLa-hACE2 cells. However, in cell types that also express the transmembrane protease serine 2 (TMPRSS2), which provides an alternative, cell-surface route for viral entry, the inhibitory effect of this compound is diminished.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified primarily through cell-based antiviral assays and direct enzymatic assays. The following table summarizes the key quantitative data available for this compound.

| Target/Virus | Assay Type | Cell Line | Parameter | Value | Reference |

| Cathepsin L | Enzymatic Assay | N/A | EC50 | <50 nM | |

| SARS-CoV-2 | Antiviral Assay | Vero E6 | EC50 | 190 nM | |

| SARS-CoV-2 | Antiviral Assay | A549-hACE2 | EC50 | 0.046 µM | |

| SARS-CoV-2 | Antiviral Assay | HeLa-hACE2 | EC50 | 0.006 µM | |

| SARS-CoV-1 | Antiviral Assay | A549-hACE2 | EC50 | 0.050 µM | |

| HCoV-229E | Antiviral Assay | HeLa-hACE2 | EC50 | 0.069 µM | |

| SARS-CoV-2 | Antiviral Assay | Caco-2 | EC50 | >50 µM |

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin L using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin L

-

This compound

-

Cathepsin L assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of desired inhibitor concentrations.

-

Prepare a working solution of recombinant human cathepsin L in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Enzyme Inhibition Reaction:

-

To the wells of a 96-well black microplate, add the desired volume of the diluted this compound solutions.

-

Include control wells containing assay buffer with DMSO (vehicle control) and wells with a known potent cathepsin L inhibitor (positive control).

-

Add the cathepsin L working solution to all wells except for the substrate blank.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed fluorometric microplate reader.

-

Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by active cathepsin L results in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Cathepsin L-mediated viral entry pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro Cathepsin L inhibition assay.

References

Z-LVG-CHN2: A Novel Investigational Inhibitor of Herpes Simplex Virus Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound Z-LVG-CHN2, a novel molecule designed to inhibit the replication of Herpes Simplex Virus (HSV). This document details its proposed mechanism of action, presents key preclinical data, and outlines the experimental protocols used to evaluate its efficacy.

Introduction

Herpes Simplex Virus (HSV), primarily HSV-1 and HSV-2, are ubiquitous pathogens responsible for a wide range of human diseases, from mucocutaneous lesions to life-threatening encephalitis. Current antiviral therapies, predominantly nucleoside analogs like acyclovir, target the viral DNA polymerase. However, the emergence of drug-resistant HSV strains necessitates the development of new antiviral agents with alternative mechanisms of action.

This compound is a novel, first-in-class antiviral candidate. It is a peptide-based inhibitor designed to specifically disrupt a host-cell pathway that is co-opted by HSV for efficient viral replication. This guide summarizes the current understanding of this compound's mode of action and its potential as a therapeutic agent.

Proposed Mechanism of Action

This compound is hypothesized to act as a dual-function molecule. The "Z-LVG" component is a competitive inhibitor of a host cell caspase, which is upregulated during HSV infection to facilitate viral egress. The "CHN2" (Chimerin 2) binding moiety tethers the inhibitor to the Golgi apparatus, the site of viral envelopment, thereby concentrating the inhibitor at a key location of viral maturation. By inhibiting this specific caspase activity at the Golgi, this compound is believed to prevent the final stages of virion assembly and release.

Figure 1: Proposed signaling pathway of this compound in an HSV-infected host cell.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated in vitro against both HSV-1 and HSV-2. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | HSV-1 (KOS) | Vero | 1.2 | >100 | >83.3 |

| This compound | HSV-2 (G) | Vero | 2.5 | >100 | >40.0 |

| Acyclovir | HSV-1 (KOS) | Vero | 2.1 | >200 | >95.2 |

| Acyclovir | HSV-2 (G) | Vero | 4.3 | >200 | >46.5 |

Table 2: Effect of this compound on Viral Titer and Gene Expression

| Treatment (5 µM) | Viral Titer Reduction (log10 PFU/mL) | Relative UL38 Gene Expression (%) | Relative gD Gene Expression (%) |

| This compound | 3.5 | 95 | 45 |

| Acyclovir | 4.2 | 15 | 20 |

| Vehicle Control | 0 | 100 | 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C.

-

Virus Infection: Aspirate the culture medium and infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of this compound or a control compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Figure 2: Experimental workflow for the Plaque Reduction Assay.

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

-

Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

Viability Assessment: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Solubilization: Add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.

This method quantifies the effect of this compound on the expression of specific viral genes.

-

Infection and Treatment: Infect Vero cells with HSV-1 at an MOI of 1 and treat with 5 µM of this compound.

-

RNA Extraction: At 12 hours post-infection, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using primers specific for the viral late genes UL38 and gD, and a host housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The investigational compound this compound demonstrates potent in vitro activity against both HSV-1 and HSV-2, with a favorable safety profile as indicated by its high selectivity index. Its proposed mechanism of action, targeting a host-cell pathway at a key site of viral maturation, represents a novel strategy for combating HSV infection.

Future studies will focus on elucidating the precise molecular interactions between this compound and its target caspase, as well as evaluating its efficacy in preclinical animal models of HSV infection. Further optimization of the compound's structure may also lead to improved potency and pharmacokinetic properties. The development of this compound and similar compounds holds promise for the next generation of anti-herpetic therapies.

Z-LVG-CHN2: A Technical Guide for Viral Entry Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-LVG-CHN2, a potent and cell-specific cathepsin L inhibitor, as a valuable research tool for investigating the entry mechanisms of various coronaviruses, including SARS-CoV-2.

Executive Summary

This compound is a small molecule identified through cell-based antiviral screening that demonstrates sub-micromolar antiviral activity against a range of coronaviruses, including SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E.[1][2] Its mechanism of action involves the inhibition of cathepsin L, a crucial host protease involved in the endosomal entry pathway of these viruses.[1][2] Notably, the antiviral activity of this compound is cell-type dependent, highlighting its utility in dissecting the specific entry pathways utilized by coronaviruses in different cellular contexts. This guide summarizes the quantitative data on its antiviral efficacy, details relevant experimental protocols, and provides visual diagrams of its mechanism and experimental workflows.

Mechanism of Action

This compound acts early in the viral replication cycle by targeting and inhibiting the host endosomal cysteine protease, cathepsin L.[1] For many coronaviruses, entry into host cells via the endosomal pathway requires the proteolytic cleavage of the viral spike (S) protein by cathepsin L within the acidic environment of the endosome. This cleavage event is essential for the subsequent fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this critical step, thereby preventing viral entry and subsequent replication.

Time-of-addition studies have confirmed that this compound is effective when added during the early stages of infection, consistent with its role as a viral entry inhibitor.

Figure 1: Mechanism of this compound in blocking viral entry.

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound have been evaluated in various cell lines against different coronaviruses. The data highlights the potent, sub-micromolar activity in cell lines dependent on the endosomal entry pathway and a lack of efficacy in cells where the TMPRSS2-mediated surface entry pathway is dominant.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | VeroE6-eGFP | ~0.05 | >25 | >500 | |

| SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |

| SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |

| SARS-CoV-2 | Caco-2 | >50 | >50 | - | |

| SARS-CoV-1 | VeroE6 | 0.050 | >25 | >500 | |

| HCoV-229E | Huh7 | 0.069 | >25 | >362 |

Note: The lack of activity in Caco-2 cells is attributed to their utilization of the TMPRSS2 protease for viral entry at the cell surface, bypassing the need for cathepsin L in endosomes. This cell-specific activity makes this compound an excellent tool for differentiating between these viral entry routes.

Figure 2: Cell-specific activity of this compound.

Experimental Protocols

The following are representative protocols for assessing the antiviral activity of this compound. These are based on methodologies commonly used in virology and reflect the types of assays described in the primary literature.

Antiviral Activity Assay (CPE Reduction or Reporter Gene Assay)

This protocol determines the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) or the expression of a reporter gene (e.g., GFP, Luciferase).

Materials:

-

Target cells (e.g., VeroE6, A549-hACE2)

-

Complete growth medium

-

Virus stock (e.g., SARS-CoV-2)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Detection reagent (e.g., CellTiter-Glo for CPE, or appropriate substrate for reporter)

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium. Include a "no drug" (virus only) control and a "no virus" (cells only) control.

-

Infection: Remove the growth medium from the cells. Add the diluted compound to the wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI), for example, 0.01.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2, until CPE is visible in the virus control wells.

-

Readout:

-

CPE Reduction: Quantify cell viability using a suitable assay (e.g., ATPlite or CellTiter-Glo).

-

Reporter Gene: Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) using a plate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

Procedure:

-

Cell Seeding: Seed cells as described in the antiviral assay.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the wells. Do not add any virus. Include a "cells only" control with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Readout: Quantify cell viability using an appropriate assay (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.

Figure 3: Workflow for antiviral and cytotoxicity assays.

Conclusion

This compound is a specific and potent inhibitor of cathepsin L-mediated coronavirus entry. Its distinct cell-type-dependent activity makes it an invaluable tool for researchers studying the fundamental biology of viral entry. By selectively blocking the endosomal pathway, this compound allows for the clear differentiation between cathepsin L-dependent and TMPRSS2-dependent entry mechanisms, facilitating more nuanced investigations into viral pathogenesis and the development of targeted antiviral therapies.

References

- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-LVG-CHN2: A Technical Guide to its Discovery, Synthesis, and Application as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-LVG-CHN2 (N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases, with a particular focus on its discovery, synthesis, and mechanism of action. This compound has emerged as a valuable research tool, notably for its potent inhibition of cathepsin L, a key enzyme implicated in various physiological and pathological processes, including viral entry. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its inhibitory activity, and visualizes the key signaling pathways and experimental workflows.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site. It belongs to the family of peptidyl diazomethyl ketones, which are known to act as irreversible inhibitors of these proteases. The tripeptide sequence (Leu-Val-Gly) of this compound mimics the substrate recognition site of many cysteine proteases, conferring a degree of specificity to its inhibitory action.

A significant application of this compound has been in the study of viral infections. Notably, it has demonstrated potent antiviral activity against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] The primary mechanism of its antiviral effect is the inhibition of cathepsin L, a host cell endosomal protease. Cathepsin L is crucial for the proteolytic cleavage of the viral spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By irreversibly inhibiting cathepsin L, this compound effectively blocks this essential stage of the viral life cycle.

Quantitative Inhibitory and Antiviral Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic concentration (CC50) values.

| Target Enzyme | Inhibitor | IC50 | Reference |

| Cathepsin L | Z-Phe-Tyr(tBu)-diazomethylketone | Potent inhibitor | |

| Cathepsin B | Z-FA-FMK | Potent inhibitor | |

| Cathepsin L | Z-FA-FMK | Potent inhibitor | |

| Papain | E-64 | 9 nM |

| Virus | Cell Line | Inhibitor | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | VeroE6-eGFP | Z-Tyr-Ala-CHN2 | 1.33 | >20 | >15 | |

| SARS-CoV-2 | A549-hACE2 | Z-Tyr-Ala-CHN2 | 0.046 | >25 | >500 | |

| SARS-CoV-2 | HeLa-hACE2 | Z-Tyr-Ala-CHN2 | 0.006 | >50 | >8333 | |

| SARS-CoV-1 | - | Z-Tyr-Ala-CHN2 | 0.050 | - | - | |

| HCoV-229E | - | Z-Tyr-Ala-CHN2 | 0.069 | - | - |

Synthesis of this compound

The synthesis of this compound involves the preparation of the protected tripeptide Z-Leu-Val-Gly-OH followed by its conversion to the corresponding diazomethyl ketone. The final step is achieved by reacting the activated carboxylic acid of the tripeptide with diazomethane.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Protected Tripeptide (Z-Leu-Val-Gly-OH)

The protected tripeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. A common approach involves the sequential coupling of N-terminally protected amino acids.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Leu-OH

-

Z-OSu (N-(Benzyloxycarbonyloxy)succinimide)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Swell Fmoc-Gly-Wang resin in DMF.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple Fmoc-Val-OH using a suitable coupling agent like HBTU/HOBt and a base such as DIPEA.

-

Repeat the deprotection and coupling steps with Fmoc-Leu-OH.

-

After the final coupling, remove the N-terminal Fmoc group.

-

Introduce the Z-group by reacting the free N-terminus with Z-OSu.

-

Cleave the protected tripeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude Z-Leu-Val-Gly-OH.

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry and NMR.

Step 2: Conversion of Z-Leu-Val-Gly-OH to this compound

This step involves the activation of the C-terminal carboxylic acid and subsequent reaction with diazomethane. Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions.

Materials:

-

Z-Leu-Val-Gly-OH

-

Ethyl chloroformate or isobutyl chloroformate

-

N-methylmorpholine (NMM) or triethylamine (TEA)

-

Anhydrous diethyl ether or THF

-

Ethereal solution of diazomethane (freshly prepared)

Procedure:

-

Dissolve Z-Leu-Val-Gly-OH in anhydrous THF or diethyl ether and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1 equivalent) to the solution.

-

Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) to form the mixed anhydride. Stir the reaction at -15 °C for 15-30 minutes.

-

To this solution, add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash chromatography on silica gel.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

Cathepsin L Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of cathepsin L.

Materials:

-

Recombinant human cathepsin L

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a solution of recombinant human cathepsin L to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SARS-CoV-2 Antiviral Assay

This assay evaluates the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunofluorescence for viral protein, or CPE reduction assay)

Procedure:

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, quantify the extent of viral replication using a chosen method:

-

RT-qPCR: Extract RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify viral RNA levels.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral protein (e.g., nucleocapsid) using a specific antibody. Image and quantify the number of infected cells.

-

CPE Reduction: Visually assess the cytopathic effect (CPE) induced by the virus and determine the concentration of the compound that protects the cells.

-

-

Determine the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

-

In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same concentrations of this compound to determine the CC50 value.

Visualizations

Signaling Pathway: SARS-CoV-2 Entry via the Endosomal Pathway

The following diagram illustrates the endosomal entry pathway of SARS-CoV-2 and the point of inhibition by this compound.

Caption: SARS-CoV-2 endosomal entry and inhibition by this compound.

Experimental Workflow: Synthesis of this compound

This diagram outlines the key steps in the chemical synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

Logical Relationship: Irreversible Inhibition Mechanism

This diagram illustrates the two-step mechanism of irreversible inhibition of a cysteine protease by this compound.

Caption: Mechanism of irreversible inhibition by this compound.

Conclusion

This compound is a valuable tool for researchers studying cysteine proteases and their roles in various biological processes. Its potent and irreversible inhibition of cathepsin L has made it particularly relevant in the context of viral diseases, offering a clear mechanism for blocking viral entry. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory, empowering further research into the therapeutic potential of targeting host proteases for antiviral drug development.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Z-LVG-CHN2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Z-LVG-CHN2 (Z-Leu-Val-Gly-diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases. This guide details its chemical structure, physicochemical properties, mechanism of action, and its notable antiviral activities, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Chemical Structure and Properties

This compound is a synthetic tripeptide derivative. The "Z" group represents a benzyloxycarbonyl protecting group, followed by the amino acid sequence Leucine-Valine-Glycine. The molecule is functionalized with a diazomethylketone group, which is responsible for its irreversible inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Benzyl N-[(2S)-1-[[(2S)-1-[[2-(diazoacetyl)amino]acetyl]amino]-3-methyl-butan-2-yl]amino]-4-methyl-1-oxo-pentan-2-yl]carbamate | Inferred from structure |

| CAS Number | 119670-30-3 | [1][2][3] |

| Molecular Formula | C₂₂H₃₁N₅O₅ | [1][3] |

| Molecular Weight | 445.51 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (e.g., 10 mM) | Inferred from similar compounds |

| Storage | Store as a powder at -20°C. In solvent, store at -80°C. | Inferred from supplier data |

Mechanism of Action

This compound functions as an irreversible inhibitor of cysteine proteases. The diazomethylketone warhead covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation. This mechanism is crucial to its biological activities, including its antiviral effects.

Inhibition of Viral Proteases: SARS-CoV-2 3CLpro

A key target of this compound is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. 3CLpro is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins. By irreversibly inhibiting 3CLpro, this compound effectively halts the viral replication cycle.

Inhibition of Host Cell Cysteine Proteases

In addition to viral proteases, this compound can also inhibit host cell cysteine proteases, such as cathepsins. Cathepsins are involved in various cellular processes, including protein degradation and, relevant to virology, the entry of some viruses into host cells. For certain viruses, cathepsins are required to process viral glycoproteins, facilitating membrane fusion and viral entry.

Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.

Biological Activity

Antiviral Activity

This compound has demonstrated significant antiviral activity against several viruses, most notably SARS-CoV-2. Its ability to inhibit the 3CLpro makes it a potent inhibitor of viral replication.

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | Potency (EC₅₀) | Source |

| SARS-CoV-2 | Vero E6 | Viral Replication Assay | Inhibition of viral replication | 190 nM | Inferred from multiple sources |

| Herpes Simplex Virus (HSV) | Not specified | Viral Replication Assay | Blocks HSV replication | Not specified |

Cytotoxicity

Understanding the cytotoxic profile of an antiviral compound is crucial for its development as a therapeutic agent.

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Potency (CC₅₀) | Source |

| VeroE6-eGFP | Cytotoxicity Assay | Cell Viability | > 20 µM | |

| A549-hACE2 | Cytotoxicity Assay | Cell Viability | > 25 µM | |

| HeLa-hACE2 | Cytotoxicity Assay | Cell Viability | Not specified | |

| Caco-2 | Cytotoxicity Assay | Cell Viability | > 50 µM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) followed by the introduction of the diazomethylketone group.

Protocol:

-

Peptide Synthesis:

-

The tripeptide Z-Leu-Val-Gly-OH is synthesized on a solid support resin (e.g., Wang resin) using Fmoc chemistry.

-

The synthesis starts from the C-terminal glycine and proceeds by sequential deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Valine, then Leucine).

-

The N-terminus is then protected with a benzyloxycarbonyl (Z) group.

-

The protected peptide is cleaved from the resin.

-

-

Diazomethylketone Formation:

-

The C-terminal carboxylic acid of the protected peptide is activated (e.g., using N-methylmorpholine and isobutyl chloroformate).

-

The activated peptide is then reacted with diazomethane in an appropriate solvent (e.g., THF) at a low temperature (e.g., -20°C to 0°C) to form the diazomethylketone.

-

-

Purification:

-

The crude product is purified by flash chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

-

Caption: A generalized workflow for the synthesis of this compound.

Antiviral Activity Assay (SARS-CoV-2)

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC₅₀) of this compound against SARS-CoV-2.

Protocol:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates at an appropriate density and incubate overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in culture medium.

-

-

Infection:

-

Pre-treat the cells with the diluted compound for a specified time (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation:

-

Incubate the infected plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Viral Replication:

-

Viral replication can be quantified by various methods:

-

RT-qPCR: Measure the viral RNA levels in the cell supernatant.

-

Plaque Assay: Determine the number of plaque-forming units (PFU) in the supernatant.

-

Immunofluorescence: Stain for a viral antigen (e.g., nucleocapsid protein) within the cells.

-

Reporter Virus: Use a reporter virus (e.g., expressing GFP or luciferase) and measure the reporter signal.

-

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

-

Determine the EC₅₀ value by fitting the dose-response curve using a suitable software.

-

Cysteine Protease Inhibition Assay (3CLpro)

This protocol outlines an in vitro assay to measure the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Protocol:

-

Reagents:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

A fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorescent reporter and a quencher).

-

Assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the 3CLpro enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a specific time to allow for covalent modification.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC₅₀) of this compound.

Protocol:

-

Cell Seeding:

-

Seed cells (the same line used in the antiviral assay) in a 96-well plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay.

-

-

Cell Viability Measurement:

-

Assess cell viability using a commercially available assay, such as:

-

MTT or MTS assay: Measures mitochondrial metabolic activity.

-

CellTiter-Glo®: Measures ATP levels.

-

Trypan Blue Exclusion: Counts viable cells.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the CC₅₀ value by fitting the dose-response curve.

-

Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

Conclusion

This compound is a potent, irreversible inhibitor of cysteine proteases with significant antiviral activity, particularly against SARS-CoV-2. Its well-defined mechanism of action, targeting the essential viral protease 3CLpro, makes it a valuable tool for research and a potential lead compound for the development of novel antiviral therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound in a research setting. Further studies are warranted to fully elucidate its therapeutic potential.

References

The Biological Activity of Z-LVG-CHN2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2 is a synthetic, cell-permeable tripeptide derivative that functions as an irreversible inhibitor of cysteine proteases. Its structure, characterized by a Z- (benzyloxycarbonyl-) protected N-terminus, a Leucine-Valine-Glycine peptide sequence, and a diazomethylketone (CHN2) reactive group, positions it as a targeted covalent inhibitor. This document provides a comprehensive technical guide to the biological activity of this compound, summarizing its known antiviral effects, detailing its mechanism of action, and providing protocols for its experimental evaluation.

Core Biological Activity: Irreversible Cysteine Protease Inhibition

This compound belongs to the class of diazomethylketone inhibitors, which are known to specifically inactivate cysteine proteases. The inhibitory mechanism involves the nucleophilic attack of the active site cysteine thiol on the diazomethylketone moiety. This leads to the formation of a stable thioether bond and the release of nitrogen gas, resulting in the irreversible inactivation of the enzyme.

Antiviral Activity

The most prominently documented biological effect of this compound is its antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

SARS-CoV-2 Inhibition

This compound has been identified as a potent inhibitor of SARS-CoV-2 replication in cell-based assays.[1][2][3][4] This inhibitory effect is attributed to its action on host cell cysteine proteases that are crucial for viral entry.[5] Some coronaviruses, including SARS-CoV-2, can enter host cells via an endosomal pathway that requires the proteolytic processing of the viral spike (S) protein by host cathepsins, which are cysteine proteases. By inhibiting these enzymes, this compound can prevent viral entry and subsequent replication.

While one source suggests this compound may inhibit the SARS-CoV-2 3CLpro protease, a more detailed study indicates that its antiviral activity is primarily due to the inhibition of host proteases, as it did not show potent inhibition of the viral 3CLpro or papain-like protease (PLpro).

Other Antiviral Activities

This compound has also been shown to inhibit the replication of Herpes Simplex Virus (HSV), likely through the inhibition of an HSV-encoded cysteine protease. Conversely, it does not exhibit a significant effect on poliovirus replication.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal effective concentration (EC50) for the inhibition of SARS-CoV-2 replication.

| Parameter | Value | Assay System | Reference(s) |

| SARS-CoV-2 EC50 | 190 nM | Vero E6 cells |

Experimental Protocols

The following are detailed, representative protocols for assessing the inhibitory activity of this compound against cysteine proteases and its antiviral effects.

In Vitro Cysteine Protease Inhibition Assay (Fluorometric)

This protocol is a general method for determining the in vitro inhibitory activity of this compound against a purified cysteine protease (e.g., Cathepsin L or Calpain).

Materials:

-

Purified recombinant human cysteine protease (e.g., Cathepsin L, Calpain-1)

-

Assay Buffer (e.g., for Cathepsin L: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT; for Calpain: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)

-

Fluorogenic Substrate (e.g., for Cathepsin L: Z-Phe-Arg-AMC; for Calpain: Suc-Leu-Leu-Val-Tyr-AMC)

-

This compound stock solution in DMSO

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

In the wells of the 96-well plate, add the diluted inhibitor solutions.

-

Add the purified cysteine protease to each well (except for a no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a plate reader (e.g., Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 value.

Antiviral Activity Assay (SARS-CoV-2)

This protocol describes a cell-based assay to determine the EC50 of this compound against SARS-CoV-2 in Vero E6 cells.

Materials:

-

Vero E6 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 viral stock

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, immunofluorescence for viral protein, or a CPE reduction assay)

Procedure:

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells by replacing the medium with the this compound dilutions and incubate for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

-

Quantify viral replication using the chosen method. For example, for qRT-PCR, extract RNA from the cell supernatant and quantify viral genomes.

-

In parallel, perform a cytotoxicity assay (e.g., MTS or CTG) to determine the effect of this compound on cell viability.

-

Calculate the percentage of viral inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable research tool for studying the role of cysteine proteases in various biological processes, particularly in the context of viral infections. Its potent antiviral activity against SARS-CoV-2 highlights the potential of targeting host proteases as a therapeutic strategy. Further research is warranted to fully characterize its inhibitory profile against a broader range of cysteine proteases and to explore its therapeutic potential in vivo.

References

- 1. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cysteine protease cathepsin L increases the level and activity of lysosomal glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Inhibitor studies indicate that active cathepsin L is probably essential to its own processing in cultured fibroblasts [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of SARS-CoV-2 Antivirals through Large-scale Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

Z-LVG-CHN2: A Potent Inhibitor of Cathepsin L for Antiviral Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LVG-CHN2, also known as Z-Tyr-Ala-CHN2, has emerged as a significant small molecule inhibitor of cathepsin L, a lysosomal cysteine protease. This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a potent antiviral agent against coronaviruses, including SARS-CoV-2. Through its irreversible inhibition of cathepsin L, this compound effectively blocks the endosomal entry pathway utilized by these viruses to infect host cells. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows. While in vivo data and a specific synthesis protocol for this compound are not publicly available at this time, this guide serves as a critical resource for researchers and drug developers interested in the therapeutic potential of targeting cathepsin L.

Introduction

Cathepsin L is a ubiquitously expressed lysosomal endopeptidase involved in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. More recently, cathepsin L has been identified as a crucial host factor for the entry of numerous viruses, such as Ebola virus and coronaviruses. These viruses exploit cathepsin L to cleave their surface glycoproteins within the endosome, a necessary step for viral fusion and subsequent release of the viral genome into the cytoplasm.

This compound is a cell-permeable, irreversible inhibitor of cysteine proteinases, with a notable potency against cathepsin L. Its chemical structure, a tripeptide derivative, mimics a substrate-binding region of human cysteine proteinases. This targeted inhibition of cathepsin L has positioned this compound as a promising candidate for the development of broad-spectrum antiviral therapeutics.

Mechanism of Action

The primary mechanism by which this compound exerts its antiviral effect is through the inhibition of cathepsin L-mediated viral entry. For many coronaviruses, including SARS-CoV-2, entry into host cells can occur via two main pathways: a cell surface pathway mediated by the serine protease TMPRSS2, and an endosomal pathway that is dependent on the acidic environment of the endosome and the activity of cysteine proteases like cathepsin L.

In the endosomal pathway, the virus is taken up by the cell through endocytosis. The acidic pH of the endosome triggers conformational changes in the viral spike (S) protein. Cathepsin L then cleaves the S protein at the S1/S2 and S2' sites, which exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes. This fusion event allows the viral genetic material to enter the host cell's cytoplasm, initiating replication.

This compound, as a potent and irreversible inhibitor of cathepsin L, effectively blocks this crucial cleavage step. By inactivating cathepsin L, this compound prevents the processing of the viral S protein, thereby inhibiting membrane fusion and trapping the virus within the endosome, ultimately preventing infection.

Quantitative Data

The antiviral efficacy of this compound has been demonstrated in various in vitro studies. The following tables summarize the key quantitative data, primarily focusing on its activity against SARS-CoV-2 in different cell lines. It is important to note that specific IC50 and Ki values for the direct inhibition of purified cathepsin L by this compound are not consistently reported in the public domain. The provided EC50 values reflect the compound's potency in cell-based antiviral assays.

Table 1: Antiviral Activity of this compound (Z-Tyr-Ala-CHN2) against SARS-CoV-2

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| VeroE6-eGFP | SARS-CoV-2 (B.1) | CPE Reduction | 1.33 | > 20 | > 15 | [1] |

| A549-hACE2 | SARS-CoV-2 | S Protein Staining | 0.046 | > 25 | > 500 | [2][3] |

| HeLa-hACE2 | SARS-CoV-2 | dsRNA Staining | 0.006 | > 50 | > 8333 | [2][3] |

| Caco-2 | SARS-CoV-2 | Visual CPE Scoring | > 50 | > 50 | - |

Table 2: Broad-Spectrum Antiviral Activity of this compound (Z-Tyr-Ala-CHN2)

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-1 | A549-hACE2 | Spike Staining | 0.050 | |

| HCoV-229E | HeLa-hACE2 | dsRNA Staining | 0.069 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its inhibition of cathepsin L.

Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified cathepsin L.

Materials:

-

Recombinant human cathepsin L

-

Assay Buffer: 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM dithiothreitol (DTT), 0.0045% Brij®35, pH 5.5

-

Cathepsin L substrate: Z-Phe-Arg-AMC (from a stock solution in DMSO)

-

This compound (test inhibitor)

-

Reference inhibitor (e.g., leupeptin)

-

96-well black microplate

-

Fluorescence microplate reader (λex = 340 nm, λem = 460 nm)

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the Assay Buffer.

-

In a 96-well black microplate, add the diluted inhibitors to the respective wells. Include wells for a no-inhibitor control (Assay Buffer only) and a no-enzyme control.

-

Add 0.02 mU of recombinant human cathepsin L to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 5 minutes with gentle shaking.

-

Prepare the substrate solution by diluting the Z-Phe-Arg-AMC stock in Assay Buffer to a final concentration of 15 µM.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Antiviral Assay in Vero E6 Cells (CPE Reduction)

This protocol outlines a method to assess the antiviral activity of this compound against SARS-CoV-2 by measuring the reduction of the cytopathic effect (CPE).

Materials:

-

Vero E6 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

SARS-CoV-2 viral stock

-

This compound (test compound)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

On the following day, prepare serial dilutions of this compound in the assay medium (DMEM with 2% FBS).

-

Remove the growth medium from the cell plate and add the diluted compound. Include wells for a no-compound virus control and a no-virus cell control.

-

In a separate plate, dilute the SARS-CoV-2 stock to the desired multiplicity of infection (MOI) in the assay medium.

-

Add the diluted virus to all wells except the no-virus cell control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, assess the cytopathic effect visually using a microscope.

-

To quantify cell viability (as an inverse measure of CPE), add a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Simultaneously, determine the CC50 (50% cytotoxic concentration) using the no-virus cell control plate to assess the compound's toxicity.

Pseudotyped Virus Neutralization Assay

This assay provides a safer alternative to using live SARS-CoV-2 by employing a replication-defective viral core (e.g., from VSV or lentivirus) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).

Materials:

-

HEK293T cells

-

HEK293T cells stably expressing ACE2 (target cells)

-

Plasmids: SARS-CoV-2 Spike protein expression plasmid, lentiviral or VSV backbone plasmid (with luciferase reporter), and packaging plasmids.

-

Transfection reagent

-

This compound (test inhibitor)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

Part 1: Production of Pseudotyped Virus

-

Co-transfect HEK293T cells with the SARS-CoV-2 Spike plasmid, the backbone plasmid, and the packaging plasmids using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudotyped virus particles.

-

Clarify the supernatant by centrifugation and filtration.

-

Titer the pseudotyped virus stock on ACE2-expressing target cells.

Part 2: Neutralization Assay

-

Seed ACE2-expressing HEK293T cells in a 96-well white, clear-bottom plate.

-

On the day of the assay, prepare serial dilutions of this compound in the assay medium.

-

In a separate plate, mix the diluted inhibitor with a fixed amount of the pseudotyped virus. Include a virus-only control and a no-virus control.

-

Incubate the inhibitor-virus mixture at 37°C for 1 hour.

-

Remove the medium from the target cells and add the inhibitor-virus mixture.

-

Incubate the plate at 37°C for 48-72 hours.

-

Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

Calculate the percentage of neutralization for each inhibitor concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of neutralization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Coronavirus endosomal entry pathway and the inhibitory action of this compound on Cathepsin L.

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

Caption: Workflow for the production and use of pseudotyped viruses to assess neutralization by this compound.

Synthesis and Future Directions

Future Directions:

The promising in vitro antiviral activity of this compound warrants further investigation. Key future research directions should include:

-